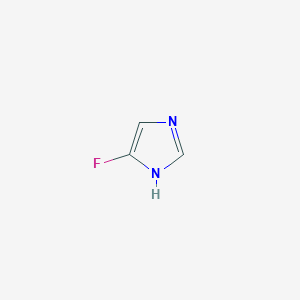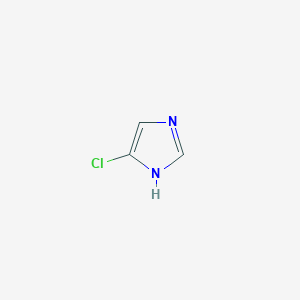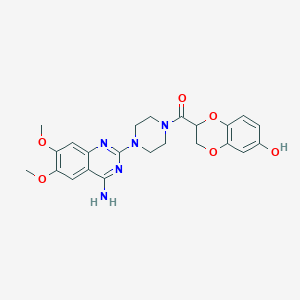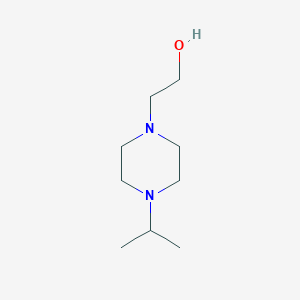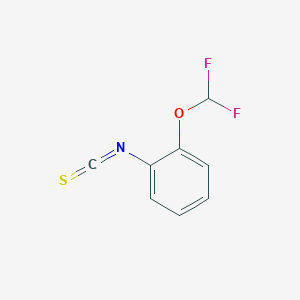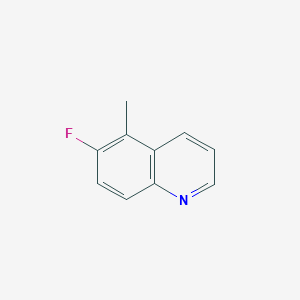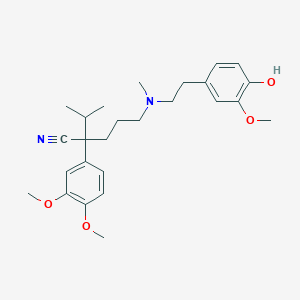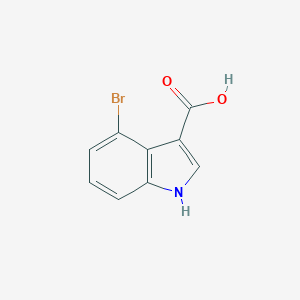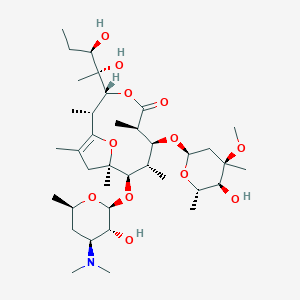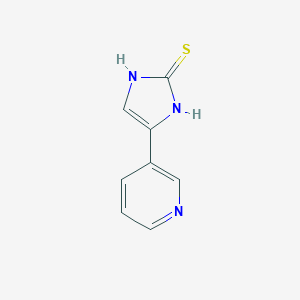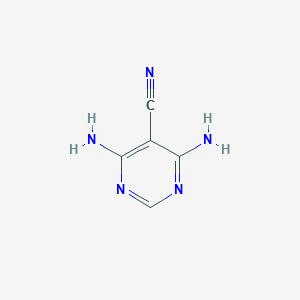
4,6-Diaminopyrimidine-5-carbonitrile
Übersicht
Beschreibung
4,6-Diaminopyrimidine-5-carbonitrile is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, making it a valuable compound in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 4,6-Diaminopyrimidine-5-carbonitrile can be achieved through various methods. One approach involves a green, environmentally friendly one-step synthesis from aromatic aldehydes, malononitrile, and guanidine hydrochloride in an aqueous medium using potassium carbonate, highlighting the compound's accessibility and the push towards sustainable chemical synthesis (Deshmukh et al., 2008).
Molecular Structure Analysis
The molecular structure of 4,6-Diaminopyrimidine-5-carbonitrile derivatives has been explored through various analytical techniques. For instance, the crystal structure of related compounds has been determined, providing insights into their molecular geometry, bonding patterns, and potential intermolecular interactions, which are crucial for understanding their reactivity and properties (Yong-mi, 2014).
Chemical Reactions and Properties
4,6-Diaminopyrimidine-5-carbonitrile undergoes a range of chemical reactions, enabling the synthesis of a plethora of compounds. For example, it can react with various nucleophiles, electrophiles, and undergo condensation reactions to form complex molecules with potential biological activity. These reactions are pivotal for the development of new pharmaceuticals and materials (Chang et al., 2003).
Wissenschaftliche Forschungsanwendungen
Application 1: Anti-inflammatory Activity
- Summary of Application : Pyrimidine derivatives, including 4,6-Diaminopyrimidine-5-carbonitrile, have been studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
- Methods of Application : The synthesis of various pyrimidine derivatives was carried out, followed by in vitro and in vivo assays to evaluate their anti-inflammatory effects. This included the use of mouse peritoneal cells and the carrageenan-induced rat paw edema model for testing .
- Results : The studies revealed that a significant number of pyrimidines exhibit potent anti-inflammatory effects. Detailed structure–activity relationships (SARs) were discussed, providing insights for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity .
Application 2: Anticancer Agents
- Summary of Application : New pyrimidine-5-carbonitrile derivatives have been designed to target the epidermal growth factor receptor (EGFR), acting as ATP mimicking tyrosine kinase inhibitors. These compounds have shown potential as anticancer agents .
- Methods of Application : The compounds were synthesized and their in vitro cytotoxic activities were evaluated against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
- Results : Some compounds demonstrated moderate antiproliferative activity and were more active than the EGFR inhibitor erlotinib. For instance, compound 11b exhibited significant cytotoxicity against the tested cell lines with IC50 values ranging from 2.4 to 4.14 μM. Additionally, compound 11b was found to arrest the cell cycle at the G2/M phase and induce apoptosis in certain cell lines .
Application 3: Antimicrobial Activity
- Summary of Application : Pyrimidine derivatives have been explored for their antimicrobial properties against various bacterial and fungal strains. The presence of the aminopyrimidine moiety is believed to enhance the interaction with bacterial enzymes, leading to inhibition of microbial growth .
- Methods of Application : The compounds were tested using standard microbiological assays, such as disk diffusion and broth microdilution methods, to determine their minimum inhibitory concentrations (MICs) against selected microbial strains .
- Results : The studies indicated that certain derivatives exhibited significant antimicrobial activity, with MIC values comparable to those of established antibiotics. The activity was particularly notable against Gram-positive bacteria .
Application 4: Antiviral Agents
- Summary of Application : Pyrimidine-5-carbonitrile derivatives have been investigated for their potential as antiviral agents. Their ability to interfere with viral replication by targeting viral enzymes has been a key area of research .
- Methods of Application : In vitro assays were conducted to assess the efficacy of these compounds against various viruses, including influenza and HIV. The focus was on evaluating their ability to inhibit viral enzyme activity .
- Results : Some derivatives showed promising results, inhibiting viral replication at low micromolar concentrations without significant cytotoxicity to host cells .
Application 5: Anti-Tuberculosis Activity
- Summary of Application : Given the urgent need for new anti-tuberculosis drugs, pyrimidine derivatives have been studied for their efficacy against Mycobacterium tuberculosis .
- Methods of Application : The compounds were subjected to in vitro assays against M. tuberculosis strains, including drug-resistant strains, to evaluate their bactericidal activity .
- Results : The results showed that some pyrimidine derivatives possess potent anti-tuberculosis activity, with the potential to be developed into new therapeutic agents .
Application 6: Kinase Inhibition for Cancer Therapy
- Summary of Application : Pyrimidine derivatives have been designed to act as kinase inhibitors, targeting specific kinases involved in cancer cell proliferation and survival .
- Methods of Application : These compounds were synthesized and their ability to inhibit kinase activity was evaluated using biochemical assays. Additionally, their effects on cancer cell lines were assessed through cell viability tests .
- Results : Certain compounds demonstrated effective kinase inhibition, leading to reduced cancer cell viability and induction of apoptosis. This suggests their potential as targeted cancer therapies .
Application 7: Antioxidant Properties
- Summary of Application : Pyrimidine derivatives are known to exhibit antioxidant properties, which can neutralize free radicals and prevent oxidative stress-related damage in cells .
- Methods of Application : The antioxidant capacity is typically assessed using assays like DPPH, ABTS radical scavenging activity, or ORAC assays .
- Results : The studies have shown that certain pyrimidine derivatives have significant antioxidant activities, which could be beneficial in developing treatments for diseases caused by oxidative stress .
Application 8: Adenosine Receptor Antagonists
- Summary of Application : Pyrimidine-5-carbonitrile derivatives have been optimized as potent and selective A1 adenosine receptor antagonists, which have implications in neurological disorders .
- Methods of Application : The compounds were evaluated for their affinity and selectivity towards A1 adenosine receptors using binding assays and functional assays to assess their antagonistic effects .
- Results : The research identified several compounds with high potency and selectivity as A1 adenosine receptor antagonists, which could lead to new therapeutic agents for neurological conditions .
Application 9: Tyrosine Kinase Inhibitors
- Summary of Application : Pyrimidine derivatives have been designed to inhibit tyrosine kinases, which are important targets in cancer therapy due to their role in cell signaling and proliferation .
- Methods of Application : These inhibitors were synthesized and their efficacy was tested against various cancer cell lines, as well as their ability to inhibit kinase activity .
- Results : The compounds showed promising results as tyrosine kinase inhibitors, with some exhibiting better activity than existing drugs like erlotinib, and potential for use in cancer treatment .
Safety And Hazards
Zukünftige Richtungen
Pyridopyrimidines, a related class of compounds, have been studied for their therapeutic potential . They have been found to have a wide range of biological activities, and have been studied in the development of new therapies . This suggests that 4,6-Diaminopyrimidine-5-carbonitrile may also have potential for future therapeutic applications.
Eigenschaften
IUPAC Name |
4,6-diaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHLEVGNAQTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminopyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)
